molecular formula C9H9N3O B1370942 N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide CAS No. 1000341-56-9

N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide

货号: B1370942
CAS 编号: 1000341-56-9
分子量: 175.19 g/mol
InChI 键: BUBDLXXMNJMZNL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide: is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors.

作用机制

Target of Action

N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide, also known as 6-Acetylamino-7-azaindole, primarily targets the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases consisting of four distinct isoforms (FGFR1–4) found across various tissue types . They play an essential role in various types of tumors, making them an attractive target for cancer therapy .

Mode of Action

The compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The inhibition of FGFRs affects several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties, including potentially improved bioavailability .

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These effects are likely due to the compound’s inhibition of FGFRs and the subsequent disruption of downstream signaling pathways .

生化分析

Biochemical Properties

N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions is with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These interactions are characterized by the inhibition of the receptor’s tyrosine kinase activity, which is essential for the downstream signaling pathways involved in cell proliferation and survival. The compound’s ability to inhibit FGFRs makes it a promising candidate for cancer therapy, as abnormal activation of FGFR signaling is associated with various types of tumors .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. In particular, it inhibits the proliferation of breast cancer cells and induces apoptosis . Additionally, the compound significantly inhibits the migration and invasion of cancer cells, which are critical processes in cancer metastasis . These effects are mediated through the inhibition of FGFR signaling pathways, which play a vital role in regulating cell growth, differentiation, and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with FGFRs. The compound binds to the ATP-binding site of the receptor’s tyrosine kinase domain, thereby inhibiting its activity . This inhibition prevents the autophosphorylation of tyrosine residues in the receptor’s cytoplasmic tail, which is necessary for the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . By blocking these pathways, the compound effectively reduces cell proliferation and induces apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its efficacy may decrease over extended periods due to potential degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cancer cell proliferation and migration, although the degree of inhibition may vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites . These metabolites may further interact with other biomolecules, influencing metabolic flux and altering metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can accumulate in specific tissues, particularly those with high expression levels of FGFRs . This selective distribution enhances the compound’s therapeutic potential by targeting cancer cells while minimizing effects on normal tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other signaling molecules . Additionally, post-translational modifications such as phosphorylation may influence its localization and activity, directing it to specific cellular compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by acylation. One common method includes:

    Formation of the Pyrrolo[2,3-b]pyridine Core:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

化学反应分析

Types of Reactions: N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of N-substituted derivatives.

科学研究应用

Anticancer Applications

N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide and its derivatives have been studied for their inhibitory effects on various protein kinases involved in cancer progression.

  • Protein Kinase Inhibition : Research indicates that compounds derived from pyrrolo[2,3-b]pyridine structures can inhibit the activity of several kinases, including IGF-1R (Insulin Growth Factor 1 Receptor) and SGK-1 (Serum/Glucocorticoid-regulated Kinase 1). These kinases are implicated in solid tumors and renal diseases, respectively. Inhibition of these pathways can potentially lead to effective cancer therapies .
  • Structure-Activity Relationship Studies : A series of studies have been conducted to evaluate the structure-activity relationship of pyrrolo[2,3-b]pyridine derivatives. For instance, modifications at specific positions on the pyrrolopyridine scaffold have shown varying degrees of inhibition against RET (REarranged during Transfection) kinase, which is significant for non-small cell lung cancer .
CompoundIC50 (μM)Target KinaseReference
Compound 190.136 ± 0.063RET
Compound 200.1067 ± 0.004RET
Compound XVariesIGF-1R

Neurological Applications

The compound has also been investigated for its potential role in neuroimaging and treatment of neurological disorders.

  • GluN2B Subunit Imaging : this compound derivatives have been developed as probes for positron emission tomography (PET) imaging of the GluN2B subunit of NMDA receptors. This subunit is critical in various central nervous system disorders, including Alzheimer’s disease and schizophrenia .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolo[2,3-b]pyridine derivatives.

  • Antibacterial and Antifungal Activity : The synthesis of new derivatives has demonstrated efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The compounds exhibited significant antibacterial activity, suggesting their potential use in treating infections .

Pharmaceutical Formulations

The versatility of this compound extends to its formulation in pharmaceutical compositions aimed at various therapeutic applications.

  • Formulation as Therapeutics : The compound has been included in formulations targeting solid tumors through the inhibition of specific kinases. The development process involves optimizing the pharmacokinetic properties to enhance bioavailability and therapeutic efficacy .

相似化合物的比较

  • N-(1H-Pyrrolo[2,3-b]pyridin-4-yl)acetamide
  • N-(1H-Pyrrolo[2,3-b]pyridin-5-yl)acetamide

Comparison:

  • Uniqueness: N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity towards different molecular targets.
  • Biological Activity: The position of the acetamide group can significantly affect the compound’s biological activity, making this compound potentially more effective in certain applications compared to its analogs.

生物活性

N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide is a synthetic compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in cancer treatment and other diseases. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of pyrrolopyridines, characterized by a fused pyrrole and pyridine structure with an acetamide group. The synthesis typically involves cyclization reactions and acylation processes that require careful control of reaction conditions to optimize yield and purity. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the identity of the synthesized compound .

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including kinases involved in cancer pathways. Notably, it has shown significant inhibitory effects on Janus kinases (JAK) and fibroblast growth factor receptors (FGFR), which play crucial roles in tumorigenesis and cancer progression .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, one study reported that derivatives of this compound induced apoptosis in A549 lung cancer cells and effectively arrested cell cycle progression at the G2/M phase .

Additionally, a series of pyrrolopyridine derivatives were evaluated for their FGFR inhibitory activity, with one compound exhibiting IC50 values as low as 7 nM against FGFR1. This highlights the compound's potential as a lead in developing targeted cancer therapies .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications to the pyrrolopyridine scaffold can significantly influence biological activity. For example, substituents on the aromatic rings can enhance or diminish the reactivity of the compound towards biological targets. The presence of specific functional groups has been correlated with improved potency against certain kinases and cancer cell lines .

Case Study 1: FGFR Inhibition

A notable study focused on a series of 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated potent inhibition of FGFR signaling pathways. Among these, compound 4h showed remarkable activity against multiple FGFR isoforms and was effective in inhibiting breast cancer cell proliferation while inducing apoptosis. This study underscores the therapeutic potential of this class of compounds in targeting aberrant growth factor signaling in cancers .

Case Study 2: JAK Inhibition

Another significant investigation explored the JAK inhibitory properties of this compound. The results indicated that this compound could effectively inhibit JAK-mediated signaling pathways involved in inflammation and cancer proliferation. The findings suggest that it may serve as a promising candidate for treating diseases characterized by dysregulated JAK activity .

Summary of Findings

Activity Target IC50 Values Cell Line
JAK InhibitionJanus KinasesSignificant inhibitionVarious
FGFR InhibitionFGFR1/FGFR2/FGFR37 nM - 712 nMBreast Cancer Cells
CytotoxicityA549 Lung Cancer CellsInduces apoptosisA549

属性

IUPAC Name

N-(1H-pyrrolo[2,3-b]pyridin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6(13)11-8-3-2-7-4-5-10-9(7)12-8/h2-5H,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBDLXXMNJMZNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650584
Record name N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-56-9
Record name N-1H-Pyrrolo[2,3-b]pyridin-6-ylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide
Reactant of Route 6
N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。